molecular formula C14H20BNO3 B1451322 (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid CAS No. 1072945-73-3

(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid

Cat. No. B1451322
M. Wt: 261.13 g/mol
InChI Key: MFWBKTUXYRRWCS-UHFFFAOYSA-N
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Description

“(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . The molecular formula of this compound is C14H20BNO3, with an average mass of 261.125 Da and a monoisotopic mass of 261.153625 Da .


Molecular Structure Analysis

The molecular structure of “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexyl(methyl)carbamoyl group . The boron atom in the boronic acid group is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Catalysis and Organic Reactions

  • Boronic acids, including (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid, are crucial in organic chemistry for catalysis and reactions. They have been used in aza-Michael additions, showcasing their role in creating complex organic molecules like cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Sensor and Detection Technologies

  • Phenyl boronic acids are key in designing sensors for detecting various substances, such as saccharides and bioactive compounds. They have been employed in creating optical sensors, especially for glucose detection, due to their ability to interact with diols (Mu et al., 2012). Additionally, they have been used in developing fluorescence sensors and chemosensors, which can detect various ions and molecules (Huang et al., 2012).

Biomedical Applications

  • In biomedical research, boronic acids have shown promise. They interact with carbohydrates, which is significant for medical diagnostics and biochemistry studies. Their interaction with diols has been particularly noted for applications in biological labeling and protein manipulation (Lacina, Skládal, & James, 2014).

Material Science and Polymer Chemistry

  • Boronic acids are also essential in material science, especially in the development of smart materials like hydrogels. They have been used to create multifunctional hydrogels with responsive features, suitable for fabricating smart devices (Guo et al., 2017).

Environmental and Analytical Applications

  • For environmental and analytical applications, boronic acids have been utilized in creating sensors for bacteria detection and monitoring environmental pollutants. They offer a robust and cost-effective means for detecting a range of analytes (Wannapob et al., 2010).

Chemical Synthesis and Structural Analysis

  • Boronic acids play a significant role in chemical synthesis, offering pathways for creating diverse molecular structures. They are particularly valuable in the synthesis of heterocyclic products and complex molecular architectures (Zheng, McDonald, & Hall, 2010).

properties

IUPAC Name

[3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h5-7,10,13,18-19H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWBKTUXYRRWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)C2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674337
Record name {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid

CAS RN

1072945-73-3
Record name B-[3-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
The biological functions of the dual bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(1,2)) remain unknown, although TAF1 has been identified as a potential …
Number of citations: 11 pubs.acs.org

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